molecular formula C30H32N4O6S4 B11666342 N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B11666342
M. Wt: 672.9 g/mol
InChI Key: UWJMJIQZTRLTKK-OCEACIFDSA-N
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Description

N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE is a complex organic compound characterized by multiple functional groups, including hydroxyl, carbamoyl, and thiazolidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The thiazolidinylidene rings can be reduced to thiazolidines.

    Substitution: The carbamoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, thiazolidines, and substituted carbamoyl derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-HYDROXYPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
  • N-(3-HYDROXYPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
  • N-(2-METHYLPHENYL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE

Uniqueness

N-(4-HYDROXYPHENYL)-6-{5-[(5E)-3-{5-[(4-HYDROXYPHENYL)CARBAMOYL]PENTYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}HEXANAMIDE is unique due to its extended structure with multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C30H32N4O6S4

Molecular Weight

672.9 g/mol

IUPAC Name

6-[(5E)-5-[3-[6-(4-hydroxyanilino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)hexanamide

InChI

InChI=1S/C30H32N4O6S4/c35-21-13-9-19(10-14-21)31-23(37)7-3-1-5-17-33-27(39)25(43-29(33)41)26-28(40)34(30(42)44-26)18-6-2-4-8-24(38)32-20-11-15-22(36)16-12-20/h9-16,35-36H,1-8,17-18H2,(H,31,37)(H,32,38)/b26-25+

InChI Key

UWJMJIQZTRLTKK-OCEACIFDSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CCCCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=C(C=C4)O)/SC2=S)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)NC4=CC=C(C=C4)O)SC2=S)O

Origin of Product

United States

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